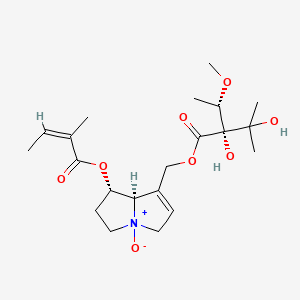

Lasiocarpine N-oxide

描述

Lasiocarpine N-oxide is a naturally occurring pyrrolizidine alkaloid found in certain plant species. Pyrrolizidine alkaloids are secondary metabolites produced by plants as a defense mechanism against herbivores. This compound is known for its hepatotoxic and carcinogenic properties, making it a compound of significant interest in toxicology and pharmacology .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of lasiocarpine N-oxide typically involves the oxidation of lasiocarpine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be extracted from plants that naturally produce pyrrolizidine alkaloids. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

化学反应分析

Types of Reactions: Lasiocarpine N-oxide undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction to lasiocarpine.

Substitution: Reactions involving the substitution of functional groups

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Halogenating agents, nucleophiles

Major Products:

Oxidation: Formation of more oxidized pyrrolizidine derivatives.

Reduction: Formation of lasiocarpine.

Substitution: Formation of various substituted pyrrolizidine derivatives

科学研究应用

Toxicological Studies

Lasiocarpine N-oxide is primarily studied for its toxicological effects. Research has shown that it can undergo metabolic activation, leading to the formation of reactive metabolites that may contribute to hepatotoxicity and carcinogenicity. A notable study highlighted the transformation of this compound in the liver, where it was found to generate DNA adducts associated with increased cancer risk .

Case Study: Hepatotoxicity Mechanism

A study investigated the hepatotoxic effects of this compound on liver cells, revealing that it induces oxidative stress and apoptosis through mitochondrial dysfunction. The findings emphasize the need for further investigation into its mechanisms of action and potential antidotes .

Analytical Chemistry

The determination of this compound in various matrices (e.g., food products, environmental samples) is crucial due to its toxicological implications. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for sensitive detection and quantification.

Data Table: Analytical Methods for Detection

| Method | Sensitivity | Sample Type | Reference |

|---|---|---|---|

| LC-MS | High (ppb levels) | Food matrices | |

| GC-MS | Moderate | Environmental samples | |

| Electrochemical methods | Variable | Biological fluids |

Pharmacological Research

Research into the pharmacological properties of this compound has revealed potential therapeutic applications. Its cytotoxic effects on cancer cells have been investigated, suggesting that it may serve as a lead compound for developing new anticancer agents.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity indicates its potential as a targeted therapy in oncology .

Environmental Studies

This compound is also studied within the context of environmental toxicology. Its presence in soil and water systems raises concerns about bioaccumulation and ecological impacts.

Data Table: Environmental Impact Studies

作用机制

Lasiocarpine N-oxide exerts its effects through metabolic activation. Once ingested, it is metabolized in the liver to form reactive intermediates, such as dehydropyrrolizidine esters. These intermediates can form adducts with DNA, leading to mutagenic and carcinogenic effects. The primary molecular targets are liver cells, where it induces hepatotoxicity and can lead to hepatic venous occlusion disease .

相似化合物的比较

Lasiocarpine N-oxide is similar to other pyrrolizidine alkaloids such as:

- Senecionine N-oxide

- Retrorsine N-oxide

- Heliotrine N-oxide

- Europine N-oxide

Uniqueness: this compound is unique due to its specific structure and the particular toxicological profile it exhibits. It is considered highly toxic compared to some other pyrrolizidine alkaloids, making it a critical compound for toxicological studies .

生物活性

Lasiocarpine N-oxide (LNO) is a pyrrolizidine alkaloid (PA) known for its complex biological activities, including potential toxicity and therapeutic effects. This article provides a comprehensive overview of the biological activity of LNO, focusing on its pharmacokinetics, bioactivation pathways, cytotoxicity, and implications for human health.

Chemical Structure and Pharmacokinetics

This compound has the molecular formula and is a metabolite of lasioprol, which is utilized in treating chronic hepatitis. The compound undergoes various metabolic transformations primarily in the liver, where it can be bioactivated to form reactive intermediates that contribute to its toxicity .

Metabolic Pathways

The metabolism of LNO involves several key pathways:

- N-oxidation : Converts lasiocarpine to its N-oxide form, which can be further detoxified or bioactivated.

- Hydrolysis : Produces necines and necic acids, contributing to detoxification.

- Dehydrogenation : Leads to the formation of dehydropyrrolizidine metabolites, which are considered toxic .

Cytotoxicity and Antitumor Activity

Research indicates that LNO exhibits significant cytotoxic effects against various cancer cell lines. A study involving different human cancer cell lines (including cervical and breast cancer) reported IC50 values ranging from 46 to 100 μM, indicating its potential as an anticancer agent . The mechanism of action appears to involve cell cycle arrest at mitosis without disrupting spindle organization .

Case Studies

- In Vitro Studies :

- Clinical Observations :

Toxicological Profile

While LNO has demonstrated therapeutic potential, it also poses significant health risks due to its toxicity. The compound can lead to hepatotoxicity when administered at high doses, as seen in clinical studies where severe liver damage was reported in some cases .

Comparative Risk Assessment

A comparative risk assessment of various PAs indicated that LNO is among the most abundant and potentially toxic alkaloids found in certain plant species. It was shown that the relative toxic potency of Heliotropium species containing LNO was significantly higher than other PAs studied .

Summary of Biological Activities

属性

CAS 编号 |

127-30-0 |

|---|---|

分子式 |

C21H33NO8 |

分子量 |

427.5 g/mol |

IUPAC 名称 |

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C21H33NO8/c1-7-13(2)18(23)30-16-9-11-22(27)10-8-15(17(16)22)12-29-19(24)21(26,14(3)28-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7-/t14-,16+,17-,21+,22?/m1/s1 |

InChI 键 |

AABILZKQMVKFHP-LZUZPLOVSA-N |

SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O)[O-] |

手性 SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)OC)(C(C)(C)O)O)[O-] |

规范 SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O)[O-] |

外观 |

Solid powder |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lasiocarpine N-oxide; 4-21-00-02054 (Beilstein Handbook Reference); |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary toxicological concern associated with Lasiocarpine N-oxide?

A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in plants belonging to the Boraginaceae family, such as certain Heliotropium species [, ]. PAs, including this compound, are known for their genotoxic and carcinogenic properties []. These compounds are metabolized in the liver to reactive metabolites, which can cause DNA damage and ultimately lead to tumor formation.

Q2: How does the structure of this compound contribute to its toxicity?

A2: While specific Structure-Activity Relationship (SAR) data for this compound might require further investigation, the general toxicity of PAs is linked to their structure. The presence of a double bond in the 1,2 position of the pyrrolizidine ring, along with the esterified necic acids, are crucial for their metabolic activation and subsequent toxicity [].

Q3: How widespread is this compound contamination in food, and what are the implications?

A3: Recent food alerts have highlighted the presence of concerning levels of PAs, including this compound, in oregano samples []. This contamination poses a significant risk to human health, as oregano is a commonly consumed herb. The widespread contamination necessitates the development and implementation of sensitive analytical techniques, like the miniaturized QuEChERS method coupled with UHPLC-MS/MS, for monitoring PA levels in food products to ensure consumer safety [].

Q4: What are the implications of finding high concentrations of this compound in certain plant parts?

A4: Studies on Heliotropium species have shown that this compound, along with other PAs like heliotrine-N-oxide and europine-N-oxide, are often concentrated in specific plant parts like flowers and roots []. This finding is significant because it indicates a higher risk of PA exposure from consuming these particular plant parts. It highlights the need for careful monitoring and management of these plant species, particularly in areas where they might be consumed by humans or livestock.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。